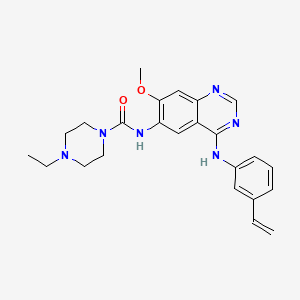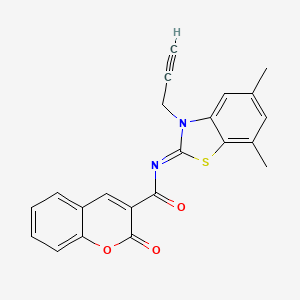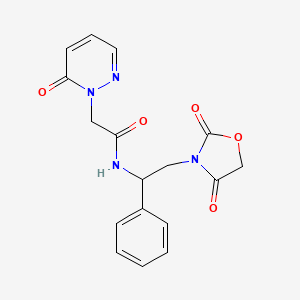![molecular formula C17H24N2O3S B2913367 N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1181467-48-0](/img/structure/B2913367.png)
N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential use in treating various diseases. It belongs to the class of compounds known as sulfonylureas, which are commonly used as antidiabetic agents. CP-544326 has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Some novel compounds incorporating a sulfamoyl moiety, structurally related to N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, have shown promising antimicrobial properties. These compounds, through synthesis involving cyanoacetamide and various derivatives, exhibit significant antibacterial and antifungal activities. This suggests the potential of such compounds for antimicrobial research and development (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Modulation of Immune Response
A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), has been found to modify the reactivity of lymphoid cell populations affected by tumor growth. It augments the response of lymphocytes to tumor cells and enhances macrophage inhibitory effects on tumor cell growth in vitro. This compound can potentially be used to augment the immune response to a growing tumor, indicating its applicability in cancer immunotherapy research (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
COX-2 Inhibition for Anti-inflammatory Applications
Research into methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, including structures similar to this compound, has shown that these compounds selectively inhibit the COX-2 isoform. Among these compounds, some exhibit desirable analgesic activity in vivo, indicating their potential in developing anti-inflammatory drugs with improved stability and COX-inhibition profiles (Consalvi, Alfonso, Di Capua, Poce, Pirolli, Sabatino, Ragno, Anzini, Sartini, La Motta, di Cesare Mannelli, Ghelardini, & Biava, 2015).
Synthesis of Heterocyclic Compounds
The compound has been a basis for the synthesis of heterocyclic compounds with potential applications in various fields, including medicinal chemistry. For instance, the modification of biologically active amides and amines with fluorine-containing heterocycles has been explored, demonstrating the versatility of the compound in creating derivatives with potential biological activity (Sokolov & Aksinenko, 2012).
Chemoselective Acetylation
This compound serves as a model for exploring chemoselective acetylation processes. Studies on chemoselective monoacetylation of amino groups to produce specific acetamide derivatives highlight the importance of such compounds in synthesizing intermediates for antimalarial drugs and other medical applications (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-7-9-15(10-8-14)11-12-23(21,22)18-13-17(20)19(2)16-5-3-4-6-16/h7-12,16,18H,3-6,13H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZGJUXLSUFAKM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)
![6-Ethyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2913291.png)
![3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2913293.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)
![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)
![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)